2,6-Diiodo-4-(trifluoromethyl)phenol
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Overview
Description
2,6-Diiodo-4-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3F3I2O and a molecular weight of 413.9 g/mol . This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a phenol ring. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4-(trifluoromethyl)phenol typically involves the iodination of 4-(trifluoromethyl)phenol. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 6 positions of the phenol ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atoms or modify the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the iodine atoms.
Oxidation Reactions: Quinones or other oxidized phenolic compounds.
Reduction Reactions: Deiodinated or modified trifluoromethyl derivatives.
Scientific Research Applications
2,6-Diiodo-4-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can form hydrogen bonds with biological molecules, while the iodine and trifluoromethyl groups contribute to its lipophilicity and ability to penetrate cell membranes. These properties enable the compound to interact with enzymes, receptors, and other proteins, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diiodo-4-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
2,6-Diiodo-4-chlorophenol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2,6-Diiodo-4-nitrophenol: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
2,6-Diiodo-4-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2,6-diiodo-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2O/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYBCBURDKLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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